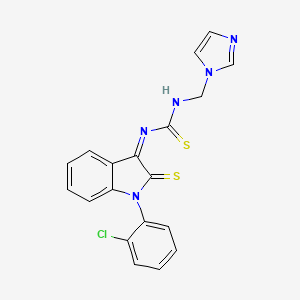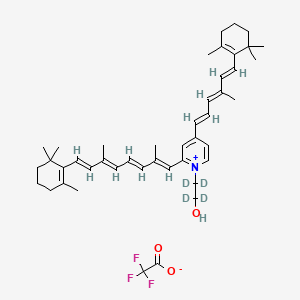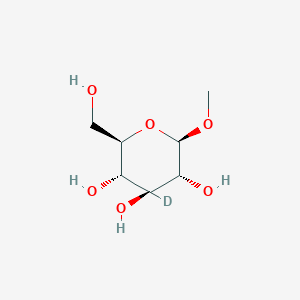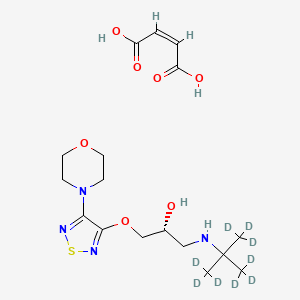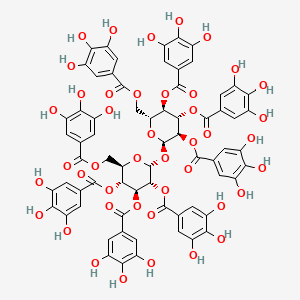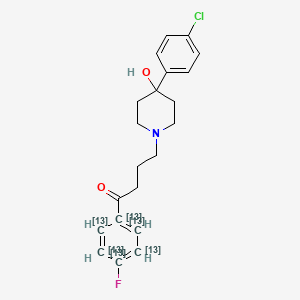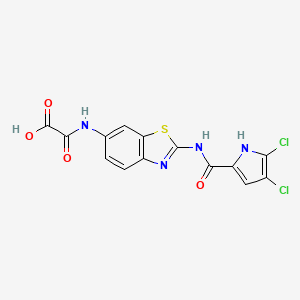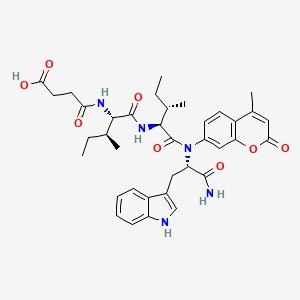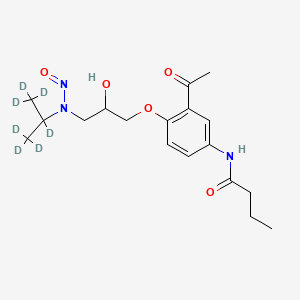
D-(-)-2-Phenylglycine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(-)-2-Phenylglycine-d5 is a deuterated form of D-(-)-2-Phenylglycine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine-d5 typically involves the deuteration of D-(-)-2-Phenylglycine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
化学反应分析
Types of Reactions
D-(-)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce phenylethylamines.
科学研究应用
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of D-(-)-2-Phenylglycine-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within biological systems. The presence of deuterium can also influence the compound’s stability and reactivity, leading to unique effects in chemical reactions.
相似化合物的比较
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
L-Phenylglycine: The enantiomer of D-(-)-2-Phenylglycine, with different stereochemistry and biological activity.
Deuterated Amino Acids: Other deuterated amino acids, such as deuterated alanine and deuterated valine, used in similar research applications.
Uniqueness
D-(-)-2-Phenylglycine-d5 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing. The deuterium atoms enhance the compound’s stability and allow for precise tracking in complex biological systems.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
InChI 键 |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


